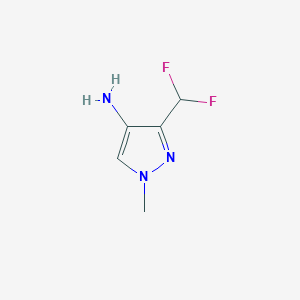

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1801762-09-3

Cat. No.: VC8248651

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1801762-09-3 |

|---|---|

| Molecular Formula | C5H7F2N3 |

| Molecular Weight | 147.13 |

| IUPAC Name | 3-(difluoromethyl)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C5H7F2N3/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,8H2,1H3 |

| Standard InChI Key | KFFXVLMRFHOETM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C(F)F)N |

| Canonical SMILES | CN1C=C(C(=N1)C(F)F)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is C₅H₇F₂N₃, with a molecular weight of 147.13 g/mol. Its hydrochloride salt (CAS: 1946817-21-5) has a molecular weight of 183.59 g/mol. The compound’s structure features a pyrazole ring with substituents at positions 1 (methyl), 3 (difluoromethyl), and 4 (amine).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇F₂N₃ | |

| Molecular Weight (Base) | 147.13 g/mol | |

| Molecular Weight (HCl salt) | 183.59 g/mol | |

| SMILES | CN1C=C(C(=N1)C(F)F)N | |

| InChIKey | SEZFDWWCNAXYLL-UHFFFAOYSA-N |

Spectroscopic and Crystallographic Data

X-ray crystallography of related pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide, reveals planar pyrazole and quinoline rings with a dihedral angle of 76.76° between them . While direct data for the amine variant is limited, its structural similarity suggests comparable planarity and intermolecular interactions.

Synthesis and Production

Industrial Synthesis Routes

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine typically involves cyclization reactions. A patented method (CN111362874B) employs a two-step process:

-

Substitution/Hydrolysis: α,β-Unsaturated esters react with 2,2-difluoroacetyl halides in the presence of a base to form α-difluoroacetyl intermediates .

-

Condensation/Cyclization: The intermediate undergoes cyclization with methylhydrazine, catalyzed by potassium iodide, yielding the pyrazole ring with minimized isomer formation (95:5 ratio of target product to isomer) .

Key Reaction Conditions:

Process Optimization

Recent improvements focus on reducing isomers and simplifying purification. For example, using weak bases (e.g., Na₂CO₃) in two-phase systems during cyclization minimizes ester saponification, enhancing yield to >99% purity . Carbon dioxide acidification in Claisen condensation steps also reduces hazardous waste .

Applications in Agrochemicals

Role in SDHI Fungicides

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine is a precursor for SDHI fungicides like bixafen, fluxapyroxad, and benzovindiflupyr . These compounds inhibit fungal mitochondrial complex II, disrupting energy production.

| Fungicide | Year Introduced | Target Crops |

|---|---|---|

| Bixafen | 2011 | Cereals, Soybeans |

| Fluxapyroxad | 2011 | Fruits, Vegetables |

| Benzovindiflupyr | 2012 | Grains, Legumes |

Market Impact

In 2018, U.S. usage of fluxapyroxad and benzovindiflupyr reached 180,000 kg and 91,000 kg, respectively . Their efficacy against Zymoseptoria tritici (septoria leaf blotch) has driven adoption in cereal crops .

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Storage | Cool, dry, ventilated area |

| First Aid | Flush eyes/skin with water |

Environmental Considerations

Waste disposal must comply with hazardous waste regulations due to persistent fluorinated byproducts.

Recent Research and Developments

Green Synthesis Advances

Solvay Laboratories developed a CO₂-mediated acidification method that replaces strong acids, reducing corrosive waste and improving atom economy . This approach achieves 80% yield with 99.9% purity .

Structural Modifications

Studies on analogs, such as 3-(difluoromethyl)-N-((E)-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine, explore enhanced bioactivity via sulfanyl and nitro groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume